molecular formula C22H17ClFN3O3 B10952524 5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide

Cat. No.: B10952524
M. Wt: 425.8 g/mol
InChI Key: HXQICRBJVMIWPZ-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-furamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of functional groups, including a chlorophenoxy moiety, a fluorobenzyl group, and a pyrazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 2-chlorophenol. This intermediate is then reacted with formaldehyde to form 2-chlorophenoxymethyl alcohol.

    Synthesis of the Pyrazole Derivative: Separately, 2-fluorobenzyl bromide is reacted with hydrazine to form 1-(2-fluorobenzyl)-1H-pyrazole.

    Coupling Reaction: The final step involves the coupling of 2-chlorophenoxymethyl alcohol with 1-(2-fluorobenzyl)-1H-pyrazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-furamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may exhibit biological activity against various targets.

    Materials Science: Its functional groups make it a candidate for the development of advanced materials with specific properties, such as polymers or coatings.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-chlorophenoxy)methyl]-1,3-oxazolidin-2-one: This compound shares the chlorophenoxy moiety but differs in the rest of its structure.

    6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole: Similar in having a chlorophenoxy group but with a benzimidazole core.

    5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds have a thiazole ring and alkoxybenzamide structure.

Uniqueness

5-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-furamide is unique due to its combination of a chlorophenoxy group, a fluorobenzyl group, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17ClFN3O3

Molecular Weight

425.8 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]furan-2-carboxamide

InChI

InChI=1S/C22H17ClFN3O3/c23-18-6-2-4-8-20(18)29-14-17-9-10-21(30-17)22(28)26-16-11-25-27(13-16)12-15-5-1-3-7-19(15)24/h1-11,13H,12,14H2,(H,26,28)

InChI Key

HXQICRBJVMIWPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl)F

Origin of Product

United States

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